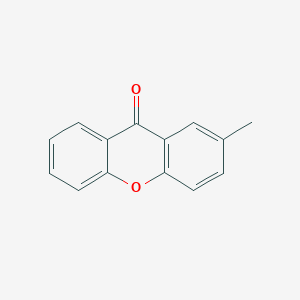

2-Methylxanthen-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHSVIYYROIHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279048 | |

| Record name | 2-Methylxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-45-1 | |

| Record name | MLS002638181 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylxanthen 9 One and Analogue Generation

Classical Synthetic Approaches to the 2-Methylxanthen-9-one Scaffold

Traditional methods for constructing the xanthen-9-one framework, including that of 2-methylxanthen-9-one, often involve multi-step sequences that rely on fundamental organic reactions. These approaches, while foundational, can sometimes be limited by harsh reaction conditions and modest yields.

Multi-Step Cyclization and Condensation Pathways

The most prevalent classical strategies for xanthone (B1684191) synthesis involve the formation of a diaryl ether or a benzophenone (B1666685) intermediate, followed by a cyclization step to form the central pyrone ring. up.pt

A common route to 2-methylxanthen-9-one involves the reaction of a substituted salicylic (B10762653) acid derivative with an appropriate phenol (B47542). up.pt For instance, the Grover, Shah, and Shah (GSS) reaction, a one-pot synthesis, involves heating a salicylic acid and a phenol with zinc chloride in phosphoryl chloride. up.pt However, this method can be limited if alternative cyclization pathways are available on the benzophenone intermediate. up.pt

A more controlled multi-step approach involves the initial synthesis of a 2,2'-dihydroxybenzophenone (B146640) derivative. This intermediate is then subjected to cyclodehydration to yield the xanthone. nih.gov Another major pathway is the electrophilic cycloacylation of a 2-aryloxybenzoic acid. nih.gov This method first establishes the diaryl ether linkage, which then undergoes an intramolecular Friedel-Crafts type acylation to close the pyrone ring. wits.ac.za

A specific synthesis of 2-methylxanthen-9-one has been reported starting from p-cresol (B1678582) and benzoyl chloride. semanticscholar.org The initial reaction forms 4-methyl phenyl benzoate (B1203000). semanticscholar.org This ester then undergoes a Fries rearrangement to produce a hydroxybenzophenone, which is subsequently reacted with ethyl chloroacetate (B1199739). semanticscholar.org The final step is a base-catalyzed intramolecular cyclization to yield 2-methylxanthen-9-one. semanticscholar.orgnih.gov

| Starting Materials | Key Intermediates | Reaction Type | Final Product | Reference |

| p-Cresol, Benzoyl Chloride | 4-Methyl phenyl benzoate, Hydroxybenzophenone, Ethyl [2-benzoyl-4-methylphenoxy]acetate | Esterification, Fries Rearrangement, Etherification, Cyclization | 2-Methylxanthen-9-one | semanticscholar.orgnih.gov |

| Salicylic acid derivative, Phenol | Benzophenone intermediate | Grover, Shah, and Shah (GSS) reaction | Xanthone | up.pt |

| 2-Aryloxybenzoic acid | - | Electrophilic Cycloacylation | Xanthone | nih.govwits.ac.za |

Strategic Use of Fries Rearrangement in Precursor Synthesis

The Fries rearrangement is a key reaction in several classical syntheses of xanthones, including the pathway to 2-methylxanthen-9-one. semanticscholar.org This rearrangement converts a phenolic ester to a hydroxy aryl ketone, which is a critical precursor for the subsequent cyclization to the xanthone core. mdpi.com

In the synthesis of 2-methylxanthen-9-one, 4-methyl phenyl benzoate is subjected to the Fries rearrangement to yield 2-hydroxy-5-methylbenzophenone. semanticscholar.orgnih.gov This step is crucial as it correctly positions the benzoyl group ortho to the hydroxyl group, setting the stage for the formation of the diaryl ether linkage and subsequent cyclization. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

The anionic Fries rearrangement has also been explored for the synthesis of xanthone derivatives, demonstrating the versatility of this transformation. acs.org A fluoride (B91410) ion-promoted, one-pot sequential Fries-type rearrangement and intramolecular nucleophilic aromatic substitution has also been developed, offering a milder alternative to traditional methods. thieme-connect.com

| Precursor | Reaction | Product | Significance | Reference |

| 4-Methyl phenyl benzoate | Fries Rearrangement | 2-Hydroxy-5-methylbenzophenone | Key precursor for 2-methylxanthen-9-one synthesis | semanticscholar.orgnih.gov |

| Phenolic Ester | Fries Rearrangement | Hydroxy Aryl Ketone | General precursor for xanthone synthesis | mdpi.com |

| o-Iodophenyl benzoates | Anionic Fries Rearrangement | Xanthones | Alternative rearrangement pathway | acs.org |

| 2-(Trimethylsilyl)phenyl 2-fluorobenzoate (B1215865) derivatives | Fluoride ion-promoted Fries-type rearrangement | Xanthones | Mild, one-pot synthesis | thieme-connect.com |

Modern and Sustainable Synthesis Strategies

Recent advancements in synthetic methodology have focused on developing more efficient, environmentally friendly, and sustainable approaches for the synthesis of xanthones. These modern strategies aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

One-Pot Reaction Schemes for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. scielo.br Several one-pot methods for the synthesis of xanthones and their derivatives have been developed.

One such approach involves the condensation of a benzaldehyde (B42025) derivative, β-naphthol, and dimedone, catalyzed by a natural organic acid like oxalic acid under solvent-free conditions. scielo.br This method provides good yields and operates under eco-friendly conditions. scielo.br Another efficient one-pot synthesis of xanthones utilizes a sequential fluoride ion-promoted Fries-type rearrangement and an intramolecular S_NAr reaction. thieme-connect.com This method is particularly useful for synthesizing sterically hindered xanthones. thieme-connect.com

Catalyst-Mediated Reactions: Exploration of Green Catalysts and Nanocomposites

The use of catalysts, particularly green and reusable catalysts, is a cornerstone of modern organic synthesis. In the context of xanthone synthesis, various catalytic systems have been developed to improve efficiency and sustainability.

Palladium nanocatalysts supported on green biochar have been used for the microwave-assisted, one-pot synthesis of xanthones from salicylaldehydes and 1,2-dihaloarenes. thieme-connect.comthieme-connect.com This method is ligand-free, has short reaction times, and the catalyst can be recycled multiple times without significant loss of activity. thieme-connect.comthieme-connect.com

Copper-amine complexes immobilized on nano NaY zeolite have been reported as a highly efficient and reusable heterogeneous catalyst for the synthesis of xanthenes, which can be subsequently oxidized to xanthones. chemmethod.com Natural organic acids, such as oxalic acid, have also been employed as green catalysts for the one-pot, three-component synthesis of xanthenones under solvent-free conditions. scielo.br

| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |

| Palladium Nanoparticles on Biochar | Intermolecular Catalytic Coupling | Salicylaldehydes, 1,2-Dihaloarenes | Ligand-free, Microwave-assisted, Recyclable catalyst | thieme-connect.comthieme-connect.com |

| Copper-amine complex on nano NaY zeolite | Condensation | Aromatic aldehydes, Dimedone/β-naphthol | Heterogeneous, Reusable, High yields | chemmethod.com |

| Oxalic Acid | One-pot, three-component condensation | Aldehydes, Phenolic compounds, Cyclic 1,3-dicarbonyls | Green catalyst, Solvent-free, Good yields | scielo.br |

Photochemical Synthetic Routes and Green Chemistry Principles

Photochemical methods offer a green alternative to traditional thermal reactions, often proceeding under mild conditions with high selectivity. The synthesis of xanthones through photochemical routes aligns well with the principles of green chemistry.

A metal-free photocatalytic oxidation of 9H-xanthenes to xanthones using visible light and molecular oxygen has been demonstrated. nih.govmdpi.com This method employs riboflavin (B1680620) tetraacetate as a photocatalyst and provides high to quantitative yields of the corresponding xanthones. nih.govmdpi.com The use of visible light instead of high-energy UV radiation reduces side reactions. mdpi.com

The photo-Fries rearrangement is another photochemical strategy that has been utilized to access the benzophenone intermediates required for xanthone synthesis. up.pt This reaction involves the photochemical rearrangement of a diaryl ester to a hydroxybenzophenone. up.pt

Intramolecular Oxidative Dehydrogenative Coupling Reactions

The synthesis of the xanthen-9-one scaffold, a core structure in numerous biologically active compounds, has been significantly advanced by the advent of intramolecular oxidative dehydrogenative coupling reactions. This modern synthetic strategy offers a more atom-economical and environmentally benign alternative to traditional multi-step methods, which often rely on pre-functionalized starting materials and harsh reaction conditions. nih.gov This approach typically involves the formation of a C-C bond between two C-H bonds on a diaryl ether precursor or a related intermediate, leading directly to the tricyclic xanthone system. These reactions are often facilitated by transition-metal catalysts, although metal-free methods have also been developed.

A prominent route involves the cyclization of 2-aryloxybenzaldehydes or diaryl ethers through C-H activation. up.ptgoogle.com The direct coupling of C(sp²)-H bonds on both aromatic rings of a diaryl ether represents a highly efficient method for constructing the xanthone core. wiley.com Various catalytic systems have been explored to promote this transformation, with palladium-based catalysts being particularly prevalent and effective. wiley.comresearchgate.netnih.gov

Research has demonstrated that palladium catalysts can effectively facilitate a double C-H functionalization/carbonylation of diaryl ethers to produce xanthone derivatives. wiley.comnih.gov In this process, a simple catalytic system, often consisting of a palladium salt like palladium(II) acetate (B1210297) (Pd(OAc)₂), an oxidant such as potassium persulfate (K₂S₂O₈), and an acid like trifluoroacetic acid (TFA), is used. wiley.com The reaction proceeds by activating two C-H bonds on the diaryl ether substrate, followed by the insertion of a carbonyl group, leading to the formation of the xanthone structure in moderate to good yields. wiley.com This method demonstrates good tolerance for various functional groups on the aromatic rings. wiley.com

A proposed mechanism for the palladium-catalyzed double C-H functionalization/carbonylation suggests that the process is initiated by the electrophilic attack of the palladium catalyst on one of the aromatic rings of the diaryl ether. This is followed by C-H activation and carbonylation to form a palladacycle intermediate. Subsequent intramolecular C-H functionalization on the second aromatic ring and reductive elimination yields the final xanthone product and regenerates the active palladium catalyst, which is then reoxidized by the oxidant present in the reaction mixture. wiley.com

Beyond palladium, other transition metals have been employed to catalyze intramolecular C-H functionalization for xanthone synthesis. For instance, copper-catalyzed systems have been developed for the intramolecular cross-dehydrogenative coupling of 2-aryloxybenzaldehydes. google.comresearchgate.net These reactions can proceed smoothly to form the xanthone skeleton without the need for pre-activation of the aldehyde group. researchgate.net Rhodium catalysts have also been shown to be effective in promoting the cyclization of 2-aryloxybenzaldehydes via a cross-dehydrogenative coupling mechanism. google.com

In addition to metal-catalyzed approaches, metal-free oxidative coupling reactions have emerged as a greener alternative. up.pt These methods often employ promoting reagents like carbon tetrabromide (CBr₄) or tetrabutylammonium (B224687) bromide (TBAB) to facilitate the intramolecular cyclization. up.ptgrafiati.com For example, a straightforward ring-closure protocol for synthesizing xanthones from 2-aryloxybenzaldehydes has been developed using CBr₄ to promote an intramolecular aerobic oxidative dehydrogenative coupling reaction, which is believed to proceed through a radical pathway. up.ptgrafiati.com Another approach involves the photo-oxidation of 9H-xanthenes, the reduced form of xanthones, using visible light and molecular oxygen, sometimes in the presence of a photosensitizing dye, to yield the corresponding xanthone. mdpi.com This method has been successfully applied to various substituted 9H-xanthenes. mdpi.com

Specifically for the synthesis of 2-Methylxanthen-9-one, an intramolecular cyclization approach starting from substituted benzophenones has been reported. The treatment of 2'-fluoro-2-hydroxy-5-methylbenzophenone, as well as its 2'-chloro- and 2'-bromo-analogues, with potassamide in ammonia (B1221849) leads to the formation of 2-Methylxanthen-9-one. researchgate.net This reaction proceeds via a nucleophilic aromatic substitution followed by cyclization.

The following tables summarize research findings for the synthesis of xanthone analogues via intramolecular oxidative dehydrogenative coupling reactions.

Table 1: Palladium-Catalyzed Oxidative Carbonylation of Diaryl Ethers to Xanthones

| Entry | Diaryl Ether Substrate | Product | Yield (%) |

| 1 | 4,4'-Dimethyldiphenyl ether | 2,7-Dimethylxanthen-9-one | 93 |

| 2 | 3,3'-Dimethyldiphenyl ether | 1,6-Dimethylxanthen-9-one | 81 |

| 3 | 4-Methoxydiphenyl ether | 2-Methoxyxanthen-9-one | 75 |

| 4 | 4-Chlorodiphenyl ether | 2-Chloroxanthen-9-one | 65 |

| 5 | Diphenyl ether | Xanthen-9-one | 85 |

| Reaction Conditions: Pd(OAc)₂ (2.5 mol%), K₂S₂O₈ (2 equiv), TFA (1.0 mL), CO (1 atm), 50 °C, 2-6 h. Data sourced from Zhang et al., 2012. wiley.com |

Table 2: Copper/Palladium-Catalyzed One-Step Synthesis of Xanthones

| Entry | 2-Substituted Benzaldehyde | Phenol | Product | Yield (%) |

| 1 | 2-Nitrobenzaldehyde | 4-Methylphenol | 2-Methylxanthen-9-one | 85 |

| 2 | 2-Nitrobenzaldehyde | 4-Methoxyphenol | 2-Methoxyxanthen-9-one | 92 |

| 3 | 2-Nitrobenzaldehyde | 4-Chlorophenol | 2-Chloroxanthen-9-one | 78 |

| 4 | 2-Nitrobenzaldehyde | 3,5-Dimethylphenol | 1,3-Dimethylxanthen-9-one | 88 |

| 5 | 2-Nitrobenzaldehyde | Phenol | Xanthen-9-one | 82 |

| Reaction Conditions: Aldehyde (1 mmol), Phenol (1.3 mmol), Pd/Cu catalyst system, Toluene, 110 °C. Data sourced from US Patent 9,163,002 B2. google.com |

Table 3: Metal-Free Photo-oxidation of Substituted 9H-Xanthenes to Xanthones

| Entry | 9H-Xanthene Substrate | Product | Yield (%) |

| 1 | 2-Methyl-9H-xanthene | 2-Methylxanthen-9-one | 92 |

| 2 | 3-Methoxy-9H-xanthene | 3-Methoxyxanthen-9-one | 90 |

| 3 | 2-Fluoro-9H-xanthene | 2-Fluoroxanthen-9-one | 95 |

| 4 | 2-Chloro-9H-xanthene | 2-Chloroxanthen-9-one | 96 |

| 5 | 2-Bromo-9H-xanthene | 2-Bromoxanthen-9-one | 94 |

| Reaction Conditions: Substrate, Rose Bengal (photocatalyst), visible light, O₂, CH₃CN, 8 h. Data sourced from Griesbeck et al., 2021. mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization of 2 Methylxanthen 9 One

X-ray Crystallographic Analysis for Definitive Structural Determination

The definitive molecular structure of 2-Methylxanthen-9-one (C₁₄H₁₀O₂) was determined through single-crystal X-ray diffraction. nih.govnih.govsemanticscholar.orgresearchgate.net The analysis revealed that the compound crystallizes in the triclinic space group P-1. nih.govsemanticscholar.orgresearchgate.net The crystal structure is not entirely planar; a notable feature is the dihedral angle of 4.7(1)° between the two benzene (B151609) rings of the xanthone (B1684191) core. nih.govnih.gov

In the crystal packing, π–π stacking interactions are observed between the six-membered rings of adjacent molecules. nih.govsemanticscholar.org These interactions, with centroid-centroid distances of 3.580 (3) Å and 3.605 (3) Å, result in the formation of molecular stacks that propagate along the rsc.org direction. nih.govnih.gov All bond lengths within the molecule fall within normal ranges. nih.gov

The crystallographic data provides a foundational understanding of the solid-state conformation of 2-Methylxanthen-9-one, which is crucial for interpreting its physical and chemical properties.

Table 1: Crystallographic Data for 2-Methylxanthen-9-one

| Parameter | Value |

|---|---|

| Formula | C₁₄H₁₀O₂ |

| Molecular Weight | 210.22 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2678 (7) |

| b (Å) | 8.5268 (6) |

| c (Å) | 8.5965 (7) |

| α (°) | 92.650 (6) |

| β (°) | 116.592 (8) |

| γ (°) | 104.045 (7) |

| Volume (ų) | 517.28 (7) |

| Z | 2 |

Data sourced from references nih.govnih.govsemanticscholar.orgresearchgate.net

High-Resolution Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Insights

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the detailed structure of organic molecules in solution. For 2-Methylxanthen-9-one, ¹H NMR data provides characteristic signals that confirm its structure. nih.govsemanticscholar.org

In a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl group (Ar-CH₃) protons appear as a singlet at approximately δ 2.3 ppm. nih.govnih.govsemanticscholar.org The seven aromatic protons (Ar-H) resonate in a broader multiplet region between δ 6.9 and 7.6 ppm. nih.govnih.govsemanticscholar.org More detailed ¹H NMR data in CDCl₃ shows specific shifts and couplings: a doublet of doublets at δ 8.33 (J = 8.0, 1.6 Hz, 1H), a doublet at δ 8.11 (J = 1.6 Hz, 1H), a triplet of doublets at δ 7.70 (J = 7.6, 7.8, 1.6 Hz, 1H), a doublet of doublets at δ 7.53 (J = 8.4, 2.4 Hz, 1H), a doublet of doublets at δ 7.47 (J = 8.4, 0.7 Hz, 1H), a multiplet from δ 7.40-7.33 (2H), and the methyl singlet at δ 2.45 (3H). miamioh.edu

Table 2: ¹H NMR Spectral Data of 2-Methylxanthen-9-one in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.33 | dd | 1H | Aromatic H |

| 8.11 | d | 1H | Aromatic H |

| 7.70 | tdd | 1H | Aromatic H |

| 7.53 | dd | 1H | Aromatic H |

| 7.47 | dd | 1H | Aromatic H |

| 7.40-7.33 | m | 2H | Aromatic H |

| 2.45 | s | 3H | -CH₃ |

Data sourced from reference miamioh.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-Methylxanthen-9-one, recorded using a Nujol mull, displays a prominent absorption band at 1665 cm⁻¹, which is characteristic of the stretching vibration of the conjugated carbonyl group (C=O) within the xanthone core. nih.govnih.govsemanticscholar.org This key absorption confirms the presence of the ketone functional group central to the xanthen-9-one structure.

Table 3: Key FT-IR Vibrational Frequencies for 2-Methylxanthen-9-one

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1665 | C=O stretch |

Data sourced from references nih.govnih.govsemanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of a compound, which can provide further structural confirmation. For 2-Methylxanthen-9-one, mass spectral analysis shows a molecular ion peak (M+1) at m/z 211, which corresponds to the protonated molecule and confirms its molecular weight of 210.22 g/mol . nih.govsemanticscholar.org The fragmentation pattern, though not detailed in the provided sources, would be expected to involve characteristic losses from the xanthone core, such as the loss of a CO molecule, which is typical for ketones and aromatic systems.

Table 4: Mass Spectrometry Data for 2-Methylxanthen-9-one

| m/z Value | Interpretation |

|---|---|

| 211 | [M+H]⁺ (Protonated Molecule) |

Data sourced from references nih.govsemanticscholar.org

Table of Compounds

| Compound Name |

|---|

| 2-Methylxanthen-9-one |

| (2-Hydroxy-5-methylphenyl) phenyl methanone |

| 4-methyl phenyl benzoate (B1203000) |

| Ethyl [2-benzoyl-4-methylphenoxy] acetate (B1210297) |

| p-cresol (B1678582) |

| benzoyl chloride |

| ethyl chloroacetate (B1199739) |

| 3-ethylphenyl)(phenyl)methanone |

| 3-Methylbenzophenon |

| 3-Xanthoneacetic acid |

| 3-Benzoylphenylacetic acid |

| Ketoprofen |

| 2,4-dichloro-1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one |

| Arthothelin |

| 6-O-methylarthothelin |

| (R)-3-(3',4'-Dihydroxybenzyl)-7-hydroxy-5-methoxychroman-4-one |

| (E)-3-(3',4'-dihydroxybenzylidene)-7-hydroxy-5-methoxychroman-4-one |

| 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one |

| ovatifolionone acetate |

| socialinone |

| ovatifolionone |

| 4,4'-dihydroxy-2',6'-dimethoxydihydrochalcone |

| 1,6-dihydroxy-2,3,5-trimethoxy-8-methyl-9H-xanthen-9-one |

| lichexanthone |

| methyl orsellinate |

| β-sitosterol |

| stigmasterol |

| 3-O-β-D-glucopyranosyl-β-sitosterol |

| heptatriacountanyl ethanote |

| methyl octatriacountanoate |

| 2-isopropylthioxanthone |

| 1,3-Dihydroxy-2-methyl-9H-xanthen-9-one |

| 7-Chloranyl-3-(2-methoxyphenyl)-1-methyl-xanthen-9-one |

| 3,6-Dihydroxy-4,5-Dimethyl-9-trifluoromethyl-9-methylxanthene |

| 3,6-dihydroxy-9-trifluoromethyl-9-phenylxanthene |

| 2-methylhexane |

Computational Chemistry Investigations of 2 Methylxanthen 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution. For 2-Methylxanthen-9-one, DFT calculations can provide a fundamental understanding of its reactivity and physicochemical characteristics.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based analysis that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons, which are crucial for understanding intermolecular interactions, particularly in biological systems. The MEP map uses a color scale to denote different levels of electrostatic potential, where red typically indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). These electron-rich regions are prone to electrophilic attack, while electron-poor regions are susceptible to nucleophilic attack.

As of the current literature review, specific studies detailing the Molecular Electrostatic Potential (MEP) mapping for 2-Methylxanthen-9-one have not been identified. Such an analysis would be valuable in predicting its sites of interaction with biological macromolecules.

Frontier Molecular Orbital (FMO) Analysis: HOMO, LUMO, and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Detailed Frontier Molecular Orbital (FMO) analysis, including the specific energy values for HOMO, LUMO, and the resulting energy gap for 2-Methylxanthen-9-one, is not available in the reviewed scientific literature. This information would be instrumental in quantifying its chemical reactivity and electronic properties.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding affinity and interaction mode of a ligand with a target protein.

Targeting Bacterial Cytoskeletal Proteins (e.g., FtsZ protein from Staphylococcus aureus)

The FtsZ protein is a crucial component of the bacterial cell division machinery and is a promising target for the development of new antibiotics. Inhibition of FtsZ can disrupt bacterial cell division, leading to cell death.

A molecular docking study of 2-Methylxanthen-9-one with the FtsZ protein from Staphylococcus aureus (PDB ID: 3VOB) has been conducted to investigate its potential as an antibacterial agent. The study revealed that the compound fits well into the active pocket of the FtsZ protein. The interactions observed include the carbonyl oxygen of the chromone moiety forming a p-donor hydrogen bond with the amino acid residue GLY196. The fused phenyl ring was found to engage in a p-amide interaction with ASP199. Furthermore, the other phenyl ring participates in p-donor hydrogen and p-alkyl interactions with THR309 and LEU200, respectively. The docking scores calculated in this study were a crash score of -1.0241, a polar score of 0.2314, and a total score of 5.6787.

| Docking Parameter | Value |

| Crash Score | -1.0241 |

| Polar Score | 0.2314 |

| Total Score | 5.6787 |

| Interacting Residue | Interaction Type |

| GLY196 | p-donor hydrogen bond |

| ASP199 | p-amide interaction |

| THR309 | p-donor hydrogen bond |

| LEU200 | p-alkyl interaction |

Enzyme-Ligand Binding Affinities for Pharmacological Targets (e.g., SARS-CoV-2 Proteases, TMPKmt)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a primary target for antiviral drug development. Similarly, Thymidine Monophosphate Kinase from Mycobacterium tuberculosis (TMPKmt) is an essential enzyme for DNA synthesis in the bacterium, making it a key target for anti-tuberculosis drugs.

A review of the existing scientific literature did not yield any studies on the molecular docking of 2-Methylxanthen-9-one with SARS-CoV-2 proteases or with TMPKmt. Such studies would be valuable in exploring the potential of this compound against COVID-19 and tuberculosis.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational changes and stability of a ligand when bound to a protein, which is crucial for understanding the dynamic nature of ligand-protein interactions.

Currently, there are no published studies that have employed molecular dynamics simulations to investigate the conformational sampling and stability of 2-Methylxanthen-9-one, either as an isolated molecule or in complex with a protein target. Such simulations would provide deeper insights into the dynamic behavior of its interactions and the stability of any potential ligand-protein complexes.

In Silico Drug Discovery and Lead Compound Identification

In the realm of modern drug discovery, computational methods, often referred to as in silico studies, have become indispensable tools for the rapid and cost-effective identification of potential drug candidates. These techniques allow researchers to predict the interaction between a small molecule, such as 2-Methylxanthen-9-one, and a biological target, typically a protein, at the molecular level. Such studies are crucial in the early stages of drug development for identifying and optimizing lead compounds.

One notable computational investigation focused on the potential of 2-Methylxanthen-9-one as an antimicrobial agent by targeting the Filamenting temperature-sensitive mutant Z (FtsZ) protein from Staphylococcus aureus. nih.govnih.gov FtsZ is a crucial protein involved in bacterial cell division, making it an attractive target for the development of new antibiotics.

A molecular docking study was conducted to elucidate the binding mode and affinity of 2-Methylxanthen-9-one within the active site of the FtsZ protein (PDB ID: 3VOB). nih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The results of this study provided valuable insights into the potential inhibitory mechanism of 2-Methylxanthen-9-one.

The docking analysis revealed that 2-Methylxanthen-9-one fits well within the active pocket of the FtsZ protein. nih.gov The stability of this interaction is attributed to a combination of specific molecular interactions between the compound and the amino acid residues of the protein.

Binding Interactions of 2-Methylxanthen-9-one with FtsZ Protein

The computational model demonstrated several key interactions that contribute to the binding of 2-Methylxanthen-9-one to the FtsZ protein. The carbonyl oxygen of the xanthenone core was found to form a pi-donor hydrogen bond with the amino acid residue GLY196. nih.gov Additionally, the fused phenyl ring of the molecule engages in a pi-amide interaction with ASP199. nih.gov The other phenyl ring of 2-Methylxanthen-9-one is involved in a pi-donor hydrogen bond with THR309 and a pi-alkyl interaction with LEU200. nih.gov These interactions collectively anchor the molecule within the protein's binding site, suggesting its potential to inhibit the protein's function.

| Part of 2-Methylxanthen-9-one | Type of Interaction | Interacting Amino Acid Residue in FtsZ |

|---|---|---|

| Carbonyl oxygen of the chromone | p-donor hydrogen bonding | GLY196 |

| Fused phenyl ring | p-amide interaction | ASP199 |

| Other phenyl ring | p-donor hydrogen and | THR309 |

| p-alkyl interaction | LEU200 |

The effectiveness of the docking was also evaluated using a scoring function, which estimates the binding affinity. The study reported a total score of 5.6787, a crash score of -1.0241, and a polar score of 0.2314 for the interaction between 2-Methylxanthen-9-one and the FtsZ protein. nih.gov

| Docking Score Parameter | Value |

|---|---|

| Total Score | 5.6787 |

| Crash Score | -1.0241 |

| Polar Score | 0.2314 |

Furthermore, Density Functional Theory (DFT) calculations were performed to understand the electronic properties of 2-Methylxanthen-9-one. nih.gov These calculations provide insights into the molecule's reactivity and stability. The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies were found to be -6.275 eV and -1.880 eV, respectively, resulting in an energy gap of 4.395 eV. nih.gov A lower energy gap can be indicative of higher reactivity and charge transfer interactions within the molecule, which can be a factor in its biological activity. nih.gov

These computational findings highlight the potential of 2-Methylxanthen-9-one as a lead compound for the development of novel antimicrobial agents targeting the FtsZ protein. The detailed understanding of its binding mode and electronic properties provides a solid foundation for further optimization and experimental validation of its activity.

Reactivity and Reaction Mechanism Studies of 2 Methylxanthen 9 One Derivatives

Investigations into General Chemical Transformations

The dibenzo-γ-pyrone framework of 2-methylxanthen-9-one and its derivatives is subject to several general chemical transformations, including oxidation, reduction, and substitution reactions. These reactions typically target the carbonyl group, the aromatic rings, or the benzylic positions of substituents.

Oxidation, Reduction, and Substitution Reaction Pathways

Oxidation: The oxidation of xanthene precursors is a primary method for synthesizing xanthones. For instance, the benzylic C-H bonds of xanthenes can be oxidized to form the corresponding carbonyl group of the xanthone (B1684191). clockss.org In the case of methyl-substituted xanthenes, the reaction can be highly chemoselective, targeting the xanthene benzylic position without oxidizing the methyl group. clockss.org Furthermore, photocatalytic oxidation using visible light and molecular oxygen presents an environmentally friendly method to convert 9H-xanthenes into 9H-xanthen-9-ones. Other xanthone derivatives, such as those with a methylene (B1212753) group at the 9-position, can be oxidized to the corresponding xanthen-9-one using reagents like potassium permanganate.

Reduction: The carbonyl group of the xanthen-9-one core is susceptible to reduction. This transformation is a key step in various synthetic pathways. For example, reduction of the carbonyl can be achieved using catalytic hydrogenation or reducing agents like lithium aluminum hydride. This converts the xanthone back to a xanthene derivative, which can be useful for subsequent functionalization.

Substitution: The aromatic rings of the xanthen-9-one skeleton are amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. Halogenation, for example, can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid. researchgate.net The synthesis of compounds such as 2-bromo-xanthen-9-one and 2-nitro-xanthen-9-one highlights the utility of substitution reactions in creating diverse derivatives. clockss.org Nucleophilic aromatic substitution is also possible, particularly on haloxanthones, where O-, N-, and S-nucleophiles can displace the halogen atom to yield a variety of substituted xanthones. researchgate.net The reactivity of these reactions is influenced by the existing substituents on the xanthone scaffold.

| Reaction Type | Reagent(s) | Substrate/Position Targeted | Product(s) |

| Oxidation | Hypervalent Iodine Reagents | Benzylic C-H of xanthene | Xanthen-9-one |

| Oxidation | Visible Light, O₂, Photocatalyst | Benzylic C-H of xanthene | Xanthen-9-one |

| Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Carbonyl group (C9) | Xanthene derivative |

| Substitution | Br₂, Lewis Acid | Aromatic rings | Bromo-xanthen-9-one |

| Substitution | O-, N-, S-Nucleophiles | Halogenated aromatic rings | O-, N-, S-substituted xanthones |

Mechanistic Insights into Cyclization and Rearrangement Processes

The formation of the characteristic tricyclic dibenzo-γ-pyrone structure of xanthones is most commonly achieved through cyclization reactions. Several synthetic strategies exist, each with distinct mechanistic pathways.

One of the most prevalent methods for synthesizing the xanthone core is through the cyclization of 2,2'-dioxygenated benzophenone (B1666685) precursors. up.pt This process can proceed via nucleophilic substitution or an addition-elimination mechanism. up.pt Specifically, the synthesis of 2-methylxanthen-9-one can be accomplished by the intramolecular cyclization of an ethyl [2-benzoyl-4-methylphenoxy] acetate (B1210297) intermediate. nih.govnih.gov This reaction is typically performed under basic conditions, such as refluxing with sodium hydroxide (B78521) in ethanol, leading to the formation of the central pyrone ring. nih.govnih.gov

Another significant pathway involves the Friedel-Crafts acylation of a phenolic derivative with a substituted benzoyl chloride to form a benzophenone intermediate, which then undergoes cyclization. up.pt A variation of this is the Fries rearrangement of a phenyl benzoate (B1203000) to yield a hydroxy benzophenone, which is then cyclized. nih.gov Acid-catalyzed cyclization, for instance using polyphosphoric acid, can also be employed to convert 2-hydroxybenzophenones into the xanthone framework. conicet.gov.ar

More contemporary methods include:

Ullmann Condensation: This involves the reaction of sodium phenolates with an ortho-halogenated benzoic acid to form a diaryl ether, which is subsequently cyclized via electrophilic cycloacylation. up.pt

Aryne-Based Methods: The reaction of silylaryl triflates with salicylates can proceed through a tandem intermolecular nucleophilic coupling and subsequent intramolecular electrophilic cyclization to form the xanthone core. conicet.gov.ar

Oxidative Phenol (B47542) Coupling: In biosynthetic pathways, the cyclization of benzophenones is proposed to occur via a regioselective intramolecular oxidative coupling, involving two one-electron oxidation steps to form the xanthone ring system. frontiersin.org

Rearrangements: The Claisen rearrangement of prenylated or allylated xanthone precursors is a key step in synthesizing more complex, naturally occurring xanthones. iastate.eduresearchgate.netcore.ac.uk For example, a regioselective Claisen rearrangement of 7-(allyloxy)-1-methoxy-9H-xanthen-9-one can yield an allyl-substituted dihydroxyxanthone. iastate.eduresearchgate.net

| Cyclization Method | Precursor(s) | Key Reagents/Conditions | Mechanistic Feature |

| Benzophenone Route | 5-methyl-2-hydroxy benzophenone, Ethyl chloroacetate (B1199739) | K₂CO₃, then NaOH/EtOH | Intramolecular nucleophilic substitution/cyclization of a phenoxyacetate (B1228835) intermediate. nih.govnih.gov |

| Friedel-Crafts Acylation | Phenolic derivative, Benzoyl chloride derivative | Lewis Acid (e.g., AlCl₃) | Acylation followed by intramolecular cyclization. up.pt |

| Ullmann Condensation | Sodium phenolate, o-Halobenzoic acid | Copper catalyst, then dehydrating agent | Diaryl ether formation followed by electrophilic cycloacylation. up.pt |

| Claisen Rearrangement | Allyloxy/Prenyloxy-xanthone | Heat (thermal) or N,N-DMA | wits.ac.zawits.ac.za-Sigmatropic rearrangement to introduce alkyl groups, often followed by cyclization. researchgate.netcore.ac.uk |

| Biomimetic Oxidation | 2,3',4,6-Tetrahydroxybenzophenone | Oxidative enzymes (e.g., Cytochrome P450) | Oxidative phenol coupling via radical intermediates. frontiersin.org |

Photochemical Reaction Mechanism Elucidation

The photochemistry of the xanthen-9-one scaffold is rich and has been extensively studied, revealing complex reaction mechanisms involving excited states. The parent compound, xanthone, exhibits solvent-dependent photophysical and photochemical behaviors. acs.org

Upon absorption of light, xanthone is promoted to an excited singlet state (S₁), which can then undergo a very rapid and efficient intersystem crossing (ISC) to the triplet state (T₁). researchgate.net Quantum dynamics simulations show an internal conversion from a ¹ππ* state to a ¹nπ* state in femtoseconds, followed by intersystem crossing to a ³ππ* state with a rate of approximately 2.0 picoseconds. researchgate.net This triplet state is a key intermediate in many of the photochemical reactions of xanthones.

Key photochemical reactions involving xanthen-9-one derivatives include:

Photoionization: Xanthone in solution can be photoionized by sequential two-photon absorption. The first photon populates the triplet state, which is then ionized by a second photon. researchgate.net

Photodecarboxylation: Xanthone derivatives with carboxylic acid groups can undergo photodecarboxylation upon irradiation. This process occurs from an excited triplet state and can be used to generate photobases. nih.gov

Energy Transfer: The excited triplet state of xanthone and its derivatives, like thioxanthone, can act as a photosensitizer, transferring its energy to another molecule. rsc.org This is utilized in [2+2] photocycloaddition reactions, where the chiral thioxanthone catalyst transfers energy to a substrate, enabling enantioselective cyclobutane (B1203170) formation. rsc.org

Photocleavage: The xanthene framework is utilized in photolabile protecting groups for amines. For instance, 9-methylxanthene derivatives can be attached to an amine to form a carbamate, which is stable under various conditions but can be cleaved upon UV irradiation to release the free amine. acs.orgscispace.com This process is valuable in multistep flow synthesis. scispace.com

Photo-Fries Rearrangement: Diaryl esters can be converted to hydroxy-benzophenone intermediates via a photo-Fries rearrangement, which can then cyclize to form the xanthone skeleton. up.pt

The study of these photochemical mechanisms is crucial for applications ranging from photopolymerization and organic synthesis to the development of photocleavable linkers for controlled release systems. nih.govacs.org

Research Applications and Biological Activity Profiling of 2 Methylxanthen 9 One and Analogues

Antimicrobial and Antifungal Activity Assessment

Derivatives of 2-Methylxanthen-9-one have demonstrated notable activity against a range of pathogenic microbes. These compounds are being investigated for their ability to combat both bacterial and fungal infections, with research focusing on their mechanisms of action.

Bactericidal and Bacteriostatic Mechanisms against Pathogenic Strains

While specific studies on the bactericidal and bacteriostatic mechanisms of 2-Methylxanthen-9-one are limited, research on related xanthone (B1684191) derivatives provides insights into their potential modes of action. For instance, a series of synthetic xanthone derivatives has been shown to exhibit broad-spectrum antibacterial activity. One promising compound from this series, XT17, demonstrated a multifaceted mechanism that includes disrupting the bacterial cell wall by interacting with lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. Furthermore, it was found to suppress DNA synthesis, with docking studies suggesting the bacterial gyrase enzyme as a potential target nih.gov. The antibacterial efficacy of these derivatives appears to be influenced by the length of the spacer connecting cationic groups to the xanthone scaffold nih.gov.

Bacteriostatic antibiotics typically work by inhibiting essential processes like protein synthesis, thereby halting bacterial growth and allowing the host's immune system to clear the infection. In contrast, bactericidal agents directly kill the bacteria, often by disrupting the cell wall or interfering with critical enzymes nih.gov. Further research is needed to specifically elucidate whether 2-Methylxanthen-9-one and its direct analogues act in a bactericidal or bacteriostatic manner and to identify their precise molecular targets within pathogenic bacterial strains.

Antifungal Efficacy and Specific Fungal Target Inhibition (e.g., Yeast Topoisomerase II, Ergosterol Biosynthesis)

Analogues of 2-Methylxanthen-9-one, specifically methylxanthines, have shown considerable antifungal activity. Studies have demonstrated that methylxanthines can inhibit the growth of various fungi in a dose-dependent manner by targeting fungal chitinases, which are crucial for cell wall remodeling and replication nih.govjohnshopkins.edu. This inhibition leads to abnormal cell morphology and impaired budding in fungi like Cryptococcus neoformans and Aspergillus fumigatus nih.govjohnshopkins.edu. The antifungal properties of methylxanthines like caffeine and theophylline have been observed against several wood-destroying fungi and pathogens responsible for grapevine trunk diseases ncsu.edumdpi.comresearchgate.net.

Two key targets for antifungal drugs are yeast topoisomerase II and ergosterol biosynthesis. Inhibition of yeast topoisomerase II, an essential enzyme for DNA replication and chromosome segregation, can lead to fungal cell death. While some anticancer drugs that target human topoisomerase II have shown antifungal activity, the development of fungal-specific inhibitors is a key area of research. Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a common target for antifungal agents. Disruption of this pathway can compromise membrane integrity and lead to fungal cell death. While the direct inhibitory effect of 2-Methylxanthen-9-one on these specific targets has not been detailed, the broader class of xanthones is known to possess antifungal properties, suggesting that these mechanisms may be relevant.

Anticancer and Antiproliferative Research

The xanthone scaffold, including 2-Methylxanthen-9-one, has been a focus of anticancer research due to its "privileged structure" that allows for diverse biological activities mdpi.com. Xanthone derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation in numerous cancer cell lines.

Inhibition of Cancer Cell Proliferation and Cytotoxicity Mechanisms

Xanthone derivatives have demonstrated significant potential in inhibiting the proliferation of cancer cells. The cytotoxic effects of these compounds have been observed in a variety of human tumor cell lines nih.gov. For example, methylxanthines have been shown to enhance the cytotoxicity of alkylating agents, leading to increased tumor cell death nih.govekb.eg. The mechanism often involves the abrogation of cell cycle checkpoints, forcing damaged cells into mitosis and subsequent lethal chromosome aberrations nih.gov.

The anti-proliferative activity of xanthones is often linked to their chemical structure, with the type, number, and position of functional groups on the xanthone skeleton playing a crucial role mdpi.com. While specific data on 2-Methylxanthen-9-one is emerging, the broader class of xanthones has shown IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic activity nih.gov.

Modulation of Apoptotic and Anti-Metastatic Signaling Pathways

A key mechanism through which xanthone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often initiated through the activation of caspase proteins mdpi.comnih.gov. Studies on various methylxanthine derivatives have shown their ability to induce apoptosis in cancer cells, often through a p53-independent mechanism, by overriding cell cycle checkpoints nih.gov. This leads to the elimination of cancer cells that would otherwise continue to proliferate.

The potential of xanthone derivatives to modulate anti-metastatic signaling pathways is another area of active investigation. Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The development of agents that can inhibit the complex processes of invasion, migration, and colonization is a critical goal in cancer therapy nih.govnih.gov. While direct evidence for the anti-metastatic properties of 2-Methylxanthen-9-one is still being gathered, the general anti-proliferative and pro-apoptotic effects of xanthones suggest a potential role in preventing the spread of cancer.

Enzyme Inhibition in Oncological Contexts (e.g., PKC Modulation, VEGF Inhibition)

Xanthone derivatives have been identified as inhibitors of several enzymes that play crucial roles in cancer progression. One such target is Protein Kinase C (PKC), a family of enzymes involved in signal transduction pathways that regulate cell growth and differentiation. Synthetic xanthone derivatives have been shown to inhibit various isoforms of PKC, suggesting their potential as anticancer agents that can interfere with these signaling cascades nih.gov.

Another important target in oncology is Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen scbt.com. Inhibition of VEGF signaling is a well-established strategy in cancer therapy mdpi.comdrugs.comnih.gov. While direct inhibition of VEGF by 2-Methylxanthen-9-one has not been extensively documented, the diverse biological activities of the xanthone class of compounds make this a plausible area for future investigation.

Investigation of Indirect Immunomodulatory Antitumor Mechanisms

The immunomodulatory and antitumor activities of xanthone and methylxanthine derivatives suggest potential mechanisms for 2-methylxanthen-9-one. Methylxanthine derivatives such as caffeine and theobromine have been shown to enhance the antitumor effects of chemotherapeutic agents like doxorubicin. nih.gov These compounds can inhibit the efflux of doxorubicin from tumor cells, thereby increasing its intracellular concentration and enhancing its efficacy. nih.gov Additionally, some methylxanthine derivatives have demonstrated the ability to recover the levels of cyclic AMP in tumors, which can be decreased by doxorubicin. nih.gov

Natural products with immunomodulatory properties are of significant interest in cancer therapy. mdpi.com For instance, certain terpenes and carotenoids have been shown to possess both anticancer and immunomodulatory effects. mdpi.com Zerumbone, a sesquiterpenoid, has demonstrated an ability to suppress tumor expansion and metastasis by modulating key signaling pathways like NF-κB and protein kinase B. mdpi.com Similarly, β-carotene has been observed to activate natural killer (NK) cells and increase the number of leukocytes. mdpi.com While direct evidence for 2-methylxanthen-9-one is unavailable, its xanthone core, a "privileged structure" in medicinal chemistry, is known to exhibit a wide range of biological activities, including anticancer effects. nih.gov The antitumor potential of various natural and synthetic xanthone derivatives has been documented against several cancer cell lines. nih.gov

Furthermore, some water-soluble derivatives of other complex molecules like ellipticine have been shown to exhibit specific anticancer activity and immunomodulatory effects, such as increasing the production of interleukin-6 (IL-6) and inhibiting interleukin-8 (IL-8) in human peripheral blood mononuclear cells. mdpi.com This dual activity highlights a potential avenue of investigation for appropriately functionalized 2-methylxanthen-9-one analogues.

Antioxidant Activity and Free Radical Scavenging Capacity

The xanthone scaffold is well-recognized for its antioxidant properties. The antioxidant activity of methylxanthines like caffeine and theobromine has also been reported. nih.gov These compounds can act as efficient scavengers of hydroxyl and alkoxyl radicals, which can contribute to cellular protection against damage from lipid peroxidation. nih.gov The general mechanisms proposed for the pharmacological activity of methylxanthines include antagonism of adenosine receptors, inhibition of phosphodiesterases, modulation of GABA receptor action, and regulation of intracellular calcium levels. nih.gov

Anti-inflammatory Mechanisms and Cytokine Modulation

Methylxanthine derivatives are known to possess anti-inflammatory effects. nih.govresearchgate.net Their mechanisms of action are often linked to the inhibition of phosphodiesterases and antagonism of adenosine receptors. nih.gov For example, caffeine, theophylline, and pentoxifylline have been identified as competitive inhibitors of fungal family 18 chitinases, which are implicated in inflammatory conditions like inflammatory bowel disease (IBD). nih.gov The anti-inflammatory effects of methylxanthine derivatives have been documented in various contexts, including a beneficial association between caffeine consumption and a reduced risk of type 2 diabetes and liver cirrhosis. nih.gov

In the context of cytokine modulation, methylxanthine derivatives can influence the levels of various pro-inflammatory and anti-inflammatory cytokines. For instance, in some inflammatory models, these compounds have been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-6, while increasing the anti-inflammatory cytokine IL-10. wjgnet.com The A2A adenosine receptor, a target of methylxanthines, appears to play a crucial role in controlling excessive inflammation. wjgnet.com Given these properties of the methylxanthine class, 2-methylxanthen-9-one could potentially exhibit anti-inflammatory activity through similar mechanisms, although this requires experimental validation.

Enzyme Inhibition Profiling in Biochemical Assays

NRH:quinone oxidoreductase 2 (NQO2) is a flavoprotein that plays a role in the metabolic activation of certain quinones and anti-tumor drugs. nih.gov While a variety of compounds have been identified as NQO2 inhibitors, there is no specific information available regarding the inhibition of NQO2 by 2-methylxanthen-9-one or its close analogues. Studies have focused on other classes of compounds, such as indolequinones, which have been developed as potent and selective mechanism-based inhibitors of NQO2. nih.gov

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and is a key survival factor for many cancer cells. researchgate.net Overexpression of Mcl-1 is associated with tumorigenesis and resistance to chemotherapy. lsuhsc.edu Consequently, the development of Mcl-1 inhibitors is an active area of cancer research. researchgate.net Various small-molecule inhibitors targeting Mcl-1 have been designed and synthesized. researchgate.net However, there is no current literature to suggest that 2-methylxanthen-9-one or related methylxanthones are inhibitors of Mcl-1. The known inhibitors belong to different chemical scaffolds. researchgate.netlsuhsc.edu Downregulation of Mcl-1 through the inhibition of other proteins like USP9X has been shown to sensitize tumor cells to other chemotherapeutic agents. nih.gov

The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's disease. sciforum.net Methylxanthine derivatives have been investigated as potential cholinesterase inhibitors. nih.gov Caffeine, for instance, has been identified as a non-competitive inhibitor of AChE. nih.govnih.gov Various synthetic derivatives of methylxanthines have been developed and evaluated for their AChE inhibitory activity, with some compounds showing potent inhibition with IC50 values in the micromolar range. sciforum.netnih.gov

Similarly, xanthone derivatives have been explored as α-glucosidase inhibitors. nih.gov This enzyme is a target for the management of type-2 diabetes as its inhibition can delay the absorption of glucose. nih.gov An ethanol extract of Garcinia mangostana, rich in xanthones, demonstrated potent α-glucosidase inhibitory activity. nih.gov Several isolated xanthones showed significant inhibition of α-glucosidase, with some compounds exhibiting mixed-type inhibition. nih.gov It is plausible that 2-methylxanthen-9-one could also exhibit inhibitory activity against these enzymes, though this would need to be confirmed through direct experimental testing.

Below is a table summarizing the cholinesterase inhibitory activities of some representative methylxanthine and benzohydrazide derivatives.

| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |

| Methylxanthine | Theobromine derivative 2a | AChE | 0.19 | sciforum.net |

| Methylxanthine | Caffeine-pyrrolidine hybrid | AChE | - | sciforum.net |

| Benzohydrazide | N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | AChE | - | mdpi.com |

| Benzohydrazide | N-pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | AChE | - | mdpi.com |

| Natural Alkaloid | Boldine | AChE | 372 | nih.gov |

| Natural Alkaloid | Boldine | BChE | 321 | nih.gov |

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. A hyphen (-) indicates that a specific IC50 value was not provided in the abstract.

Glutathione S-transferases (GSTs) are a family of detoxification enzymes that are often overexpressed in cancer cells, contributing to drug resistance. nih.gov Therefore, GST inhibitors are being investigated as potential agents to circumvent this resistance when used in combination with chemotherapy. nih.gov Various phytochemicals have been shown to modulate the activity of GSTs, with some acting as activators and others as inhibitors. mdpi.com The potential for 2-methylxanthen-9-one to inhibit GSTs has not been reported.

The Janus-activated kinase 2 (JAK2) is a tyrosine kinase that plays a crucial role in cell signaling pathways that regulate cell proliferation and survival. nih.gov Dysregulation of the JAK-STAT pathway is linked to various malignancies. nih.govmpnresearchfoundation.org Consequently, JAK2 has emerged as a significant target for cancer therapy, leading to the development of numerous small molecule inhibitors. nih.govtargetedonc.com Certain herbal compounds have been identified as potential JAK2 inhibitors. nih.gov While a wide range of chemical structures can inhibit JAK2, there is currently no evidence to suggest that 2-methylxanthen-9-one or its analogues are among them.

Immunomodulatory Potential and Macrophage Activation Studies

The immunomodulatory potential of 2-Methylxanthen-9-one and its analogues is an emerging area of research, primarily focusing on their anti-inflammatory and antioxidant properties. While direct studies on 2-Methylxanthen-9-one are limited, research on structurally related xanthone derivatives provides significant insights into the potential bioactivities of this compound class. Xanthones, characterized by a 9H-xanthen-9-one scaffold, have been identified as privileged structures in medicinal chemistry due to their wide range of pharmacological activities. researchgate.netnih.govnih.gov

Research has demonstrated that certain natural and synthetic xanthone derivatives can modulate the activity of macrophages, key cells of the innate immune system, particularly under pro-inflammatory conditions. A study on a library of xanthone derivatives found that several compounds were biocompatible with and capable of counteracting cytotoxicity in human macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. This protective effect was linked to the enhancement of Nrf2 (nuclear factor erythroid 2-related factor 2) translocation, a critical pathway in the cellular response to oxidative stress and inflammation. nih.gov

One specific analogue, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX), has shown notable anti-inflammatory properties. In studies involving human macrophages, 1,2-DHX was found to inhibit the production of key pro-inflammatory mediators. mdpi.com This suggests that xanthone derivatives, and potentially 2-Methylxanthen-9-one, could play a role in mitigating inflammatory responses. The anti-inflammatory effects of xanthones are believed to be related to the modulation of various signaling pathways, including those involving pro-inflammatory and anti-inflammatory cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinase (MAPK). nih.gov

The antioxidant activity of xanthones is another crucial aspect of their immunomodulatory potential. The presence of hydroxyl groups on the xanthone scaffold is often associated with potent antioxidant activity. mdpi.com By scavenging free radicals and reducing oxidative stress, these compounds can indirectly modulate immune responses, as oxidative stress is closely linked to inflammation.

While the direct effects of 2-Methylxanthen-9-one on macrophage activation and the precise mechanisms of immunomodulation remain to be fully elucidated, the existing data on its analogues suggest a promising potential for this compound in the development of new anti-inflammatory and immunomodulatory agents. Further research is warranted to investigate the specific interactions of 2-Methylxanthen-9-one with immune cells and its efficacy in various inflammatory models.

Advanced Materials Science and Biotechnological Applications

The rigid, conjugated ring system of the xanthen-9-one scaffold imparts favorable photophysical properties to this class of compounds, making them attractive candidates for various applications in materials science and biotechnology. nih.gov Research into the fluorescence properties of xanthen-9-one derivatives has opened up possibilities for their use in bioimaging, as fluorescent probes, and in other advanced technologies.

Exploration of Fluorescence Properties in Bioimaging and Probes

Xanthene-based dyes, such as fluorescein and rhodamines, are widely recognized for their excellent fluorescent properties, including high quantum yields and strong absorption, making them valuable tools in biological imaging. researchgate.net While the parent 9H-xanthen-9-one is not strongly fluorescent, appropriate substitutions on the xanthene core can lead to the development of highly fluorescent molecules. nih.gov

Derivatives of xanthen-9-one have been investigated as fluorescent probes for detecting various analytes and for cellular imaging. For instance, a new family of 9-alkyl-substituted xanthenones has been synthesized and shown to retain fluorescent properties similar to fluorescein. One such derivative, 6-hydroxy-9-isopropyl-3H-xanthen-3-one, demonstrated good cell permeability and accumulated efficiently within the cytosol of living cells, highlighting its potential for bioimaging applications. researchgate.netnih.gov

Spirocyclic, xanthene-based probes represent a significant advancement in this field. These molecules can exist in a non-fluorescent, spirocyclic form and can be designed to switch to a highly fluorescent, open form upon interaction with a specific target. nih.gov This "turn-on" fluorescence mechanism is highly desirable for reducing background signal and improving detection sensitivity. Such probes have been developed for a variety of applications, including targeted labeling of organelles and proteins, and the detection of small molecules. nih.gov The good cell permeability of the non-charged spirocyclic form is a key advantage for live-cell imaging. nih.gov

Furthermore, silicon-substituted xanthenes, where the oxygen atom at the 10-position is replaced by a silicon atom, have garnered considerable interest. These modifications can shift the excitation and emission wavelengths into the near-infrared (NIR) region, which is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. magtech.com.cn

| Xanthenone Derivative | Application | Key Feature |

| 6-hydroxy-9-isopropyl-3H-xanthen-3-one | Bioimaging | Good cell permeability and cytosolic accumulation researchgate.netnih.gov |

| Spirocyclic xanthene-based probes | Fluorescent probes | "Turn-on" fluorescence mechanism, good cell permeability nih.gov |

| Silicon-substituted xanthenes | NIR bioimaging | Excitation and emission in the near-infrared region magtech.com.cn |

Applications in Dyes, Laser Technology, and Biomolecule Visualization

The inherent photophysical properties of the xanthene scaffold have historically made its derivatives, particularly rhodamines and fluoresceins, important as commercial dyes and in laser technology. While specific applications of 2-Methylxanthen-9-one in these areas are not extensively documented, the broader class of xanthene dyes is well-established. For example, certain carbocyanine dyes, which share some structural similarities with the extended chromophore systems found in fluorescent xanthenes, have been investigated for use with lasers in photodynamic therapy. nih.gov

The development of fluorescent probes from the xanthen-9-one core for biomolecule visualization is a direct extension of their application in bioimaging. The ability to conjugate these fluorescent tags to specific biomolecules, such as proteins or nucleic acids, allows for their visualization and tracking within a cellular environment. The design of xanthene-based probes with specific recognition moieties enables the selective detection of biologically important species. For example, xanthene-fluorene based probes have been developed for the sensitive and selective detection of mercury ions in biological cells. rsc.org

Structure Activity Relationship Sar Studies of 2 Methylxanthen 9 One Derivatives

Impact of Substituent Position and Chemical Nature on Biological Efficacy

The biological activity of xanthone (B1684191) derivatives is profoundly influenced by the type of substituents and their placement on the tricyclic ring system. mdpi.com Research has demonstrated that even minor alterations can lead to significant changes in potency and selectivity for various pharmacological activities, including anticancer and antimicrobial effects.

The growth inhibitory activity of xanthone compounds is affected by both the nature and the position of the substituent. mdpi.com For instance, the introduction of hydroxyl (-OH) and halogen groups has been a common strategy in the synthesis of novel xanthone derivatives to enhance their anticancer properties. nih.gov Studies on various cancer cell lines have shown that the presence and location of these groups are critical. For example, in a study evaluating xanthones against colorectal cancer, the specific pattern of hydroxylation and halogenation was key to their cytotoxic activity. nih.gov

Furthermore, the addition of bulky groups, such as an aryl group on a stereogenic center, has been found to enhance the inhibitory activity of xanthone derivatives against certain cancer cell lines. mdpi.com The stereochemistry of these substituents can also play a critical role; for example, the (R)-isomer of a particular xanthone derivative showed significantly higher potency against the MCF-7 breast cancer cell line compared to its (S)-isomer, highlighting the importance of the three-dimensional arrangement of the atoms. mdpi.com

The 2-methyl group in 2-Methylxanthen-9-one serves as a foundational substitution, and further modifications at other positions are explored to modulate activity. The general findings from various xanthone derivatives can be extrapolated to predict how substitutions on the 2-Methylxanthen-9-one core might behave.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and trigger a response. For the xanthone class of compounds, the planar, tricyclic dibenzo-γ-pyrone system is the fundamental pharmacophoric scaffold. mdpi.comnih.gov The biological versatility of xanthones stems from their ability to present various functional groups in a well-defined spatial orientation, allowing for precise interactions with multiple protein receptors. mdpi.com

Molecular docking studies have been instrumental in elucidating the key interactions between xanthone derivatives and their biological targets. For antimalarial activity, QSAR and docking studies have identified crucial binding interactions between xanthone derivatives and amino acid residues of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme. semanticscholar.org Specific residues such as Ala16, Phe58, Asp54, and Leu46 are critical for binding, and the pharmacophore model for this activity includes hydrogen bond donors and acceptors strategically positioned on the xanthone core. semanticscholar.org

Correlation of Computational Parameters with Observed Biological Activity

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in understanding the chemical features responsible for the activity and in designing more potent molecules. semanticscholar.org

For xanthone derivatives, QSAR studies have been successfully applied to predict and optimize various biological activities, including anticancer, antimalarial, and enzyme inhibitory effects. nih.govsemanticscholar.orguac.pt In these studies, the biological activity, often expressed as the half-maximal inhibitory concentration (IC50), is correlated with various calculated molecular descriptors. nih.gov These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP).

For example, a QSAR study on the antimalarial activity of xanthone derivatives identified the partial charges on specific atoms of the xanthone core as the most influential descriptors. The resulting equation allowed for the rational design of new derivatives with predicted high activity. semanticscholar.org Another QSAR model developed for the tyrosinase inhibitory activity of xanthones found that descriptors related to surface area and the number of oxygen atoms were positively correlated with the inhibitory potency. uac.pt

These computational approaches, combined with experimental synthesis and biological evaluation, provide a powerful strategy for the systematic development of 2-Methylxanthen-9-one derivatives as potential therapeutic agents.

Future Research Directions and Translational Perspectives for 2 Methylxanthen 9 One

Advancements in Synthetic Strategies for Novel Derivative Libraries

The synthesis of diverse libraries of 2-Methylxanthen-9-one derivatives is a crucial step in exploring its full therapeutic potential. Modern synthetic methodologies are moving towards more efficient and versatile approaches to generate a wide array of analogues. rsc.orgrsc.org Key advancements in this area will likely focus on:

Diversity-Oriented Synthesis: This approach aims to create a large number of structurally diverse molecules from a common starting material. rsc.org For 2-Methylxanthen-9-one, this could involve the strategic introduction of various functional groups at different positions on the xanthone (B1684191) scaffold to modulate its biological activity.

Late-Stage Functionalization: This strategy focuses on modifying complex molecules, like the xanthone core, in the final steps of a synthesis. This allows for the rapid generation of derivatives without the need to re-synthesize the entire molecule from scratch.

Eco-Friendly Synthesis: There is a growing emphasis on developing greener synthetic routes that utilize less hazardous reagents and solvents. rsc.org

These advanced synthetic strategies will enable the creation of comprehensive libraries of 2-Methylxanthen-9-one derivatives, which can then be screened for a variety of biological activities.

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of 2-Methylxanthen-9-one and its derivatives, a systems-level approach is necessary. The integration of various "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of how these compounds interact with biological systems. mdpi.comuic.eduresearchgate.netmaxapress.com

This multi-omics approach can help to:

Identify Molecular Targets: By observing changes in gene expression, protein levels, and metabolite profiles in response to treatment with 2-Methylxanthen-9-one, researchers can identify the specific cellular components that the compound interacts with.

Elucidate Mechanisms of Action: Multi-omics data can reveal the downstream effects of target engagement, providing insights into the broader biological pathways that are modulated by the compound.

Discover Biomarkers: This comprehensive data can also aid in the identification of biomarkers that could predict a patient's response to treatment with 2-Methylxanthen-9-one derivatives.

The application of multi-omics will be instrumental in moving beyond a single-target view of drug action to a more holistic understanding of the complex biological activities of 2-Methylxanthen-9-one.

Exploration of Emerging Therapeutic Targets and Biotechnological Innovations

The unique structural features of the xanthone scaffold suggest that 2-Methylxanthen-9-one and its derivatives could have a wide range of therapeutic applications. mdpi.combiomedgrid.commdpi.com Future research will likely explore its potential in targeting emerging disease pathways and in various biotechnological applications.

Emerging Therapeutic Targets:

| Therapeutic Area | Potential Targets and Mechanisms |

| Oncology | Xanthone derivatives have shown promise as anticancer agents by targeting various cellular processes, including the inhibition of kinases, topoisomerases, and the induction of apoptosis. chemicalbook.comacs.orgfrontiersin.org |

| Inflammatory Diseases | The anti-inflammatory properties of xanthones are well-documented, with mechanisms involving the modulation of pro-inflammatory cytokines and signaling pathways like NF-κB. mdpi.comfrontiersin.org |

| Infectious Diseases | Xanthones have demonstrated broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antiviral effects, by disrupting microbial membranes and inhibiting key enzymes. biomedgrid.com |

| Neurodegenerative Diseases | The neuroprotective effects of some xanthone-related compounds, such as methylxanthines, are linked to their ability to antagonize adenosine receptors. nih.gov |

Biotechnological Innovations:

The diverse biological activities of xanthones also open up possibilities for their use in various biotechnological applications. scilit.comresearchgate.net These could include:

Development of Biosensors: The specific interactions of xanthone derivatives with biological targets could be harnessed to create novel biosensors for diagnostic purposes.

Agricultural Applications: The antimicrobial properties of xanthones could be utilized in the development of new crop protection agents. wikipedia.org

Nutraceuticals: Xanthone-rich extracts are already used in nutraceutical preparations due to their antioxidant and health-promoting properties. scilit.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products